

1-Boc-3,4-epoxypiperidine chemical structure and IUPAC name

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Compound of Interest

	<i>tert</i> -Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate
Compound Name:	
Cat. No.:	B178305

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In-Depth Technical Guide: 1-Boc-3,4-epoxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-3,4-epoxypiperidine, a valuable heterocyclic building block in medicinal chemistry and organic synthesis. This document details its chemical structure, nomenclature, physical and chemical properties, a representative synthetic protocol, and its applications in research and development.

Chemical Structure and IUPAC Name

The compound commonly referred to as 1-Boc-3,4-epoxypiperidine possesses a bicyclic structure. The piperidine ring is fused with an epoxide ring across the 3 and 4 positions, and the nitrogen atom is protected with a *tert*-butoxycarbonyl (Boc) group.

The correct IUPAC name for this compound is ***tert*-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate.**^{[1][2][3][4]}

Chemical Structure:

Synonyms: 7-Oxa-3-azabicyclo[4.1.0]heptane-3-carboxylic Acid tert-Butyl Ester, 1-(tert-Butoxycarbonyl)-3,4-epoxypiperidine, 1-Boc-3,4-epoxypiperidine.[1][2][4]

Physicochemical Properties

A summary of the available quantitative data for **tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate** is presented in the table below. This information is primarily sourced from chemical suppliers.

Property	Value	Source
CAS Number	161157-50-2	--INVALID-LINK--, --INVALID-LINK--
Molecular Formula	C ₁₀ H ₁₇ NO ₃	--INVALID-LINK--, --INVALID-LINK--
Molecular Weight	199.25 g/mol	--INVALID-LINK--, --INVALID-LINK--
Appearance	Colorless to light orange to yellow clear liquid	--INVALID-LINK--
Density	1.09 g/mL	--INVALID-LINK--
Purity	≥ 95% (GC)	--INVALID-LINK--
Storage Conditions	Store at room temperature. Moisture and air sensitive.	--INVALID-LINK--

Experimental Protocols: Synthesis

The synthesis of **tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate** is typically achieved through the epoxidation of its corresponding unsaturated precursor, **tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate**. A general, representative protocol is detailed below, based on common epoxidation procedures.

Reaction: Epoxidation of **tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate**.

Reagents and Materials:

- tert-Butyl 1,2,3,6-tetrahydropyridine-1-carboxylate
- meta-Chloroperoxybenzoic acid (m-CPBA) or other suitable epoxidizing agent (e.g., magnesium monoperoxyphthalate)
- Dichloromethane (DCM) or other suitable aprotic solvent
- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium thiosulfate solution
- Brine
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

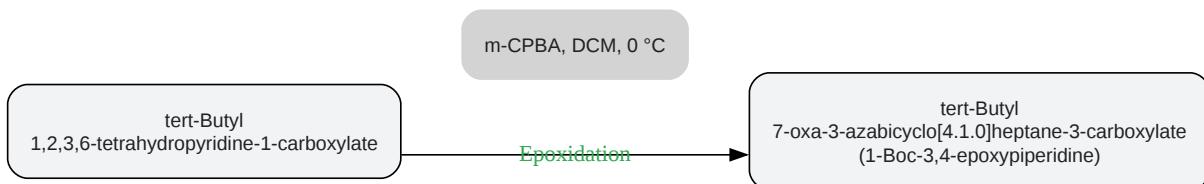
Procedure:

- Reaction Setup: Dissolve tert-butyl 1,2,3,6-tetrahydropyridine-1-carboxylate in dichloromethane in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
- Epoxidation: Add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise to the stirred solution, maintaining the temperature at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Quenching: Upon completion of the reaction, quench the excess peracid by washing the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by a saturated aqueous solution of sodium bicarbonate.
- Work-up: Separate the organic layer and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

- Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure **tert-butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate** as a colorless to pale yellow oil.

Mandatory Visualization

The following diagram illustrates the synthetic pathway for the preparation of 1-Boc-3,4-epoxypiperidine.



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Synthetic pathway to 1-Boc-3,4-epoxypiperidine.

Applications in Drug Development and Research

1-Boc-3,4-epoxypiperidine is a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals and agrochemicals.^[1] The epoxide ring is a versatile functional group that can undergo nucleophilic ring-opening reactions to introduce a variety of substituents at the 3 and 4 positions of the piperidine ring with specific stereochemistry. This makes it a key building block for creating libraries of compounds for screening in drug discovery programs. It is particularly useful in the synthesis of novel analgesics and anti-inflammatory agents.^[1] For example, it serves as a precursor for the synthesis of trans-4-substituted-3-hydroxypiperidines, which are important scaffolds in medicinal chemistry.

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